molecular formula C22H35N3O2 B4881930 2-(4-ethyl-1-piperazinyl)-N-(3-isopropoxypropyl)-2-indanecarboxamide

2-(4-ethyl-1-piperazinyl)-N-(3-isopropoxypropyl)-2-indanecarboxamide

Cat. No. B4881930
M. Wt: 373.5 g/mol
InChI Key: UAEUAQZVPWCRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-N-(3-isopropoxypropyl)-2-indanecarboxamide, commonly known as INDUCER, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of effects on the body, and its mechanisms of action are still being explored.

Mechanism of Action

The exact mechanism of action of INDUCER is still being explored. However, it has been found to act on several different targets in the body, including the serotonin transporter, the dopamine transporter, and the sigma-1 receptor. INDUCER has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
INDUCER has been found to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and analgesic effects. INDUCER has also been found to decrease levels of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, INDUCER has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using INDUCER in lab experiments is that it has been shown to have a high degree of selectivity for its targets. This means that it is less likely to have off-target effects, which can be a problem with some other compounds. However, one limitation of using INDUCER is that it is expensive and difficult to synthesize, which may limit its use in some experiments.

Future Directions

There are several future directions for research on INDUCER. One area of interest is its potential use as a treatment for neurodegenerative diseases. INDUCER has been shown to have neuroprotective effects, and further research is needed to explore its potential as a therapeutic agent. Additionally, more research is needed to fully understand the mechanisms of action of INDUCER and its effects on different targets in the body. Finally, there is a need for more studies on the safety and toxicity of INDUCER, particularly in long-term use.

Scientific Research Applications

INDUCER has been studied extensively for its potential use in scientific research. It has been found to have a variety of effects on the body, including anti-inflammatory, analgesic, and antidepressant effects. INDUCER has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(3-propan-2-yloxypropyl)-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-4-24-11-13-25(14-12-24)22(16-19-8-5-6-9-20(19)17-22)21(26)23-10-7-15-27-18(2)3/h5-6,8-9,18H,4,7,10-17H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEUAQZVPWCRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethyl-1-piperazinyl)-N-(3-isopropoxypropyl)-2-indanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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